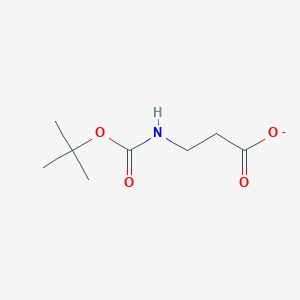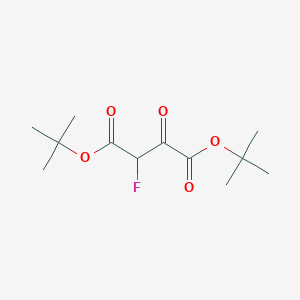
Di-tert-butyl 2-fluoro-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C12H21FO5 It is a derivative of butanedioic acid, featuring two tert-butyl ester groups and a fluorine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-fluoro-3-oxobutanedioate typically involves the esterification of 2-fluoro-3-oxobutanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-fluoro-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: this compound can be converted to di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Reduction: The reduction process yields di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl 2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-fluoro-3-oxobutanedioate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester groups provide steric hindrance, affecting the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
Di-tert-butyl peroxide: A radical initiator in polymerization reactions.
Di-tert-butyl oxalate: Used in the synthesis of oxalate esters.
Uniqueness
Di-tert-butyl 2-fluoro-3-oxobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where fluorinated derivatives are required.
Properties
CAS No. |
327-39-9 |
|---|---|
Molecular Formula |
C12H19FO5 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
ditert-butyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H19FO5/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7H,1-6H3 |
InChI Key |
VKDINJJAYAUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
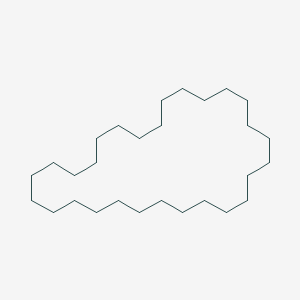

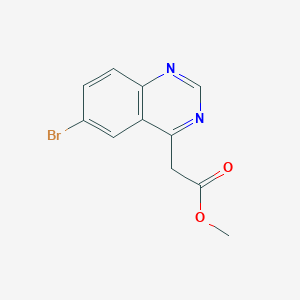
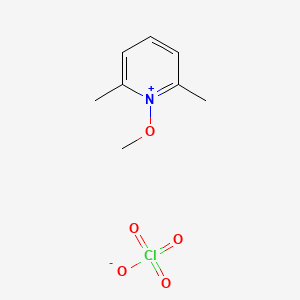
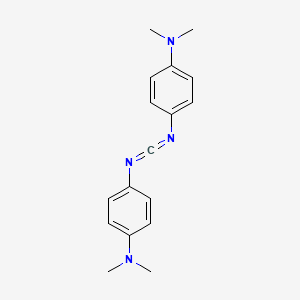
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

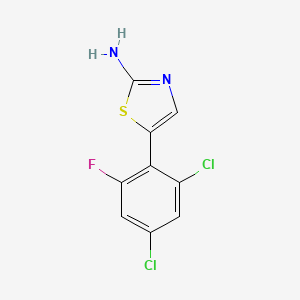
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
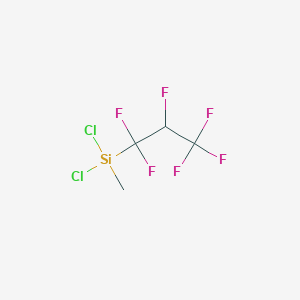
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
